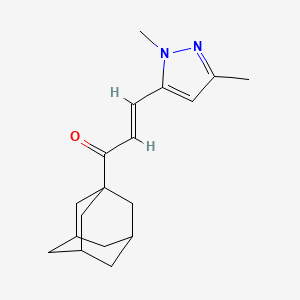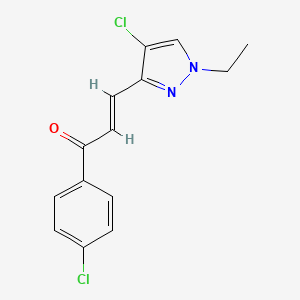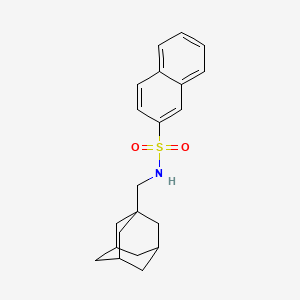
(E)-1-(1-Adamantyl)-3-(1,3-dimethyl-1H-pyrazol-5-YL)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(1-Adamantyl)-3-(1,3-dimethyl-1H-pyrazol-5-YL)-2-propen-1-one is a synthetic organic compound characterized by the presence of an adamantyl group and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-Adamantyl)-3-(1,3-dimethyl-1H-pyrazol-5-YL)-2-propen-1-one typically involves the following steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.
Coupling Reaction: The final step involves coupling the adamantyl group with the pyrazole ring through a condensation reaction, often using a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
(E)-1-(1-Adamantyl)-3-(1,3-dimethyl-1H-pyrazol-5-YL)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of (E)-1-(1-Adamantyl)-3-(1,3-dimethyl-1H-pyrazol-5-YL)-2-propen-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
1-Adamantyl-3-pyrazolyl-2-propen-1-one: Lacks the dimethyl groups on the pyrazole ring.
1-Adamantyl-3-(1H-pyrazol-5-YL)-2-propen-1-one: Lacks the dimethyl groups and has a different substitution pattern on the pyrazole ring.
Uniqueness
(E)-1-(1-Adamantyl)-3-(1,3-dimethyl-1H-pyrazol-5-YL)-2-propen-1-one is unique due to the presence of both the adamantyl group and the dimethyl-substituted pyrazole ring, which can confer specific chemical and biological properties not found in similar compounds.
属性
分子式 |
C18H24N2O |
|---|---|
分子量 |
284.4 g/mol |
IUPAC 名称 |
(E)-1-(1-adamantyl)-3-(2,5-dimethylpyrazol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H24N2O/c1-12-5-16(20(2)19-12)3-4-17(21)18-9-13-6-14(10-18)8-15(7-13)11-18/h3-5,13-15H,6-11H2,1-2H3/b4-3+ |
InChI 键 |
XOMBTHSCVDVOLA-ONEGZZNKSA-N |
手性 SMILES |
CC1=NN(C(=C1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3)C |
规范 SMILES |
CC1=NN(C(=C1)C=CC(=O)C23CC4CC(C2)CC(C4)C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-methylpropanehydrazide](/img/structure/B14928743.png)
![6-Amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14928745.png)
![6-bromo-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14928752.png)

![2-[5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B14928761.png)
![2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14928773.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14928783.png)
![1-[(4-bromo-2-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14928794.png)
![Ethyl 2-[(3,4-dichlorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B14928797.png)


![1-(2-chloro-4-fluorobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B14928836.png)
![N-[3-(dimethylamino)propyl]-2-({5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B14928843.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-[(4-methylbenzyl)oxy]furan-2-carboxamide](/img/structure/B14928853.png)
